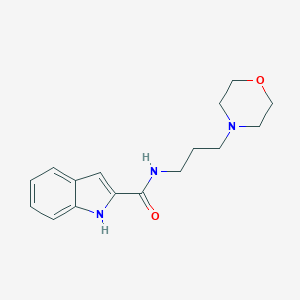![molecular formula C19H16N4O2S B294817 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazolo-thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reducing inflammation in animal models.
Biochemical and Physiological Effects:
The 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit bacterial and fungal growth, induce apoptosis in cancer cells, and reduce inflammation. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models. However, further studies are needed to fully understand its pharmacokinetics, toxicity, and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a relatively simple compound to synthesize, and the synthesis method has been optimized for high yield and purity. It has also been extensively studied for its biological activity, making it a promising candidate for the development of new antibiotics and anticancer drugs. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to determine its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for the study of 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new antibiotics and antifungal agents based on this compound. Another area of research is the development of new anticancer drugs that target specific signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects. Finally, the use of this compound in combination with other drugs or therapies may lead to enhanced therapeutic efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde, thiourea, and phenylacetylene in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. This synthesis method has been optimized for high yield and purity and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
The 6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, this compound has been found to possess potent anticancer activity, inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H16N4O2S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O2S/c1-24-15-10-7-14(8-11-15)9-12-18-22-23-17(20-21-19(23)26-18)13-25-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-9+ |
InChI-Schlüssel |
HTDKEPHFXPNRSN-FMIVXFBMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)COC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)COC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether](/img/structure/B294738.png)
![2-{2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether](/img/structure/B294739.png)
![3-(Benzotriazol-1-ylmethyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294742.png)
![1-({6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole](/img/structure/B294743.png)

![1-Methyl-3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}pyridinium](/img/structure/B294748.png)
![6-[(2-Chlorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294756.png)
![3-Phenyl-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294757.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294759.png)
![6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294760.png)
![6-(1-Benzofuran-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294761.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294762.png)
![6-[(2-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294766.png)
![3-Phenyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294767.png)